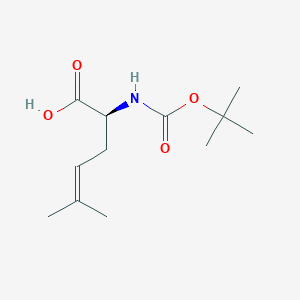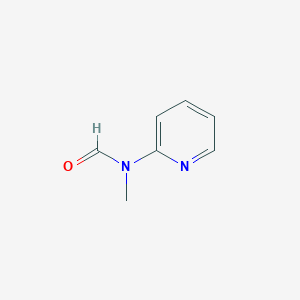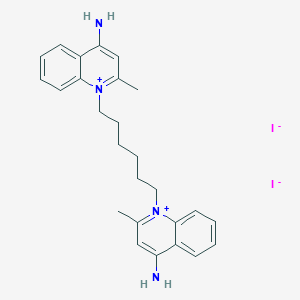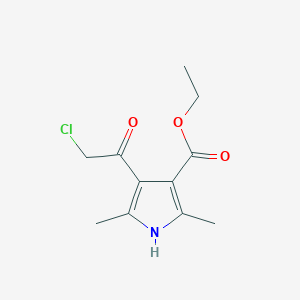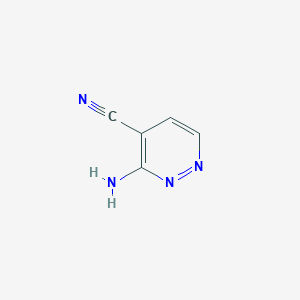![molecular formula C8H13NO2 B046409 (2R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde CAS No. 116721-83-6](/img/structure/B46409.png)
(2R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic compound that contains a pyridine and isoxazole ring system.
Mecanismo De Acción
The mechanism of action of (2R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde is not fully understood. However, studies have shown that this compound exhibits its antitumor activity by inducing apoptosis in cancer cells. Additionally, it has been found to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of (2R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde have been extensively studied. Studies have shown that this compound exhibits significant antitumor activity against various cancer cell lines. Additionally, it has been found to have potential as a neuroprotective agent and a potent inhibitor of acetylcholinesterase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (2R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde in lab experiments is its potential as a potent inhibitor of acetylcholinesterase, which makes it a potential candidate for the treatment of Alzheimer's disease. Additionally, this compound exhibits significant antitumor activity against various cancer cell lines, which makes it a potential candidate for the development of anticancer drugs. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which makes it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for the research on (2R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde. One of the most promising directions is the development of this compound as a potential candidate for the treatment of Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields of scientific research, such as medicinal chemistry and neuroprotection.
Métodos De Síntesis
The synthesis of (2R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde involves a multi-step process. The initial step involves the reaction of 2,3-dichloropyridine with hydroxylamine hydrochloride to form 2-chloro-3-hydroxypyridine. This intermediate is then reacted with 2,3-epoxypropyl isoxazole to form the desired product, (2R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde.
Aplicaciones Científicas De Investigación
(2R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde has been found to have potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry. Studies have shown that this compound exhibits significant antitumor activity against various cancer cell lines. Additionally, it has been found to have potential as a neuroprotective agent and a potent inhibitor of acetylcholinesterase, which makes it a potential candidate for the treatment of Alzheimer's disease.
Propiedades
Número CAS |
116721-83-6 |
|---|---|
Nombre del producto |
(2R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde |
Fórmula molecular |
C8H13NO2 |
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
(2R,3aR)-3,3a,4,5,6,7-hexahydro-2H-[1,2]oxazolo[2,3-a]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H13NO2/c10-6-8-5-7-3-1-2-4-9(7)11-8/h6-8H,1-5H2/t7-,8-/m1/s1 |
Clave InChI |
VDZGIIOVACLOED-HTQZYQBOSA-N |
SMILES isomérico |
C1CCN2[C@H](C1)C[C@@H](O2)C=O |
SMILES |
C1CCN2C(C1)CC(O2)C=O |
SMILES canónico |
C1CCN2C(C1)CC(O2)C=O |
Sinónimos |
2H-Isoxazolo[2,3-a]pyridine-2-carboxaldehyde, hexahydro-, trans- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



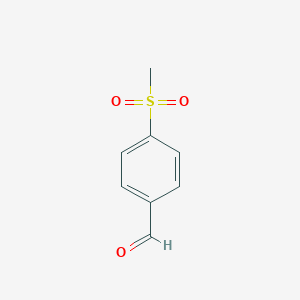




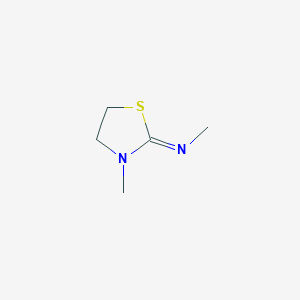
![1-[3-(Dimethylamino)thiophen-2-YL]ethanone](/img/structure/B46345.png)

